molecular formula C9H18O B13338059 2-Ethyl-2,3-dimethylpentanal

2-Ethyl-2,3-dimethylpentanal

Cat. No.: B13338059
M. Wt: 142.24 g/mol
InChI Key: VJPXUBXJCKNRFE-UHFFFAOYSA-N
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Description

2-Ethyl-2,3-dimethylpentanal is an organic compound belonging to the class of aldehydes. It is characterized by its branched structure, which includes an aldehyde functional group. This compound is known for its presence in various natural products and its utility in synthetic organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Ethyl-2,3-dimethylpentanal can be synthesized through several methods. One common approach involves the oxidation of the corresponding alcohol, 2-Ethyl-2,3-dimethylpentanol, using oxidizing agents such as pyridinium chlorochromate (PCC) or chromium trioxide (CrO3) in an acidic medium .

Industrial Production Methods: On an industrial scale, this compound can be produced via the hydroformylation of 2-Ethyl-2,3-dimethylpentene. This process involves the reaction of the alkene with carbon monoxide and hydrogen in the presence of a rhodium-based catalyst .

Chemical Reactions Analysis

Types of Reactions: 2-Ethyl-2,3-dimethylpentanal undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Nucleophilic Addition: Alcohols, acid catalysts

Major Products Formed:

    Oxidation: 2-Ethyl-2,3-dimethylpentanoic acid

    Reduction: 2-Ethyl-2,3-dimethylpentanol

    Nucleophilic Addition: Hemiacetals and acetals

Mechanism of Action

The mechanism of action of 2-Ethyl-2,3-dimethylpentanal involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. This interaction can lead to changes in cellular pathways and biological processes .

Comparison with Similar Compounds

  • 2,3-Dimethylpentanal
  • 2,3-Dimethylvaleraldehyde
  • 2,3-Dimethylpentaldehyde
  • Butanal, 3-ethyl-2-methyl

Comparison: 2-Ethyl-2,3-dimethylpentanal is unique due to its specific branched structure, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and interactions with biological molecules, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C9H18O

Molecular Weight

142.24 g/mol

IUPAC Name

2-ethyl-2,3-dimethylpentanal

InChI

InChI=1S/C9H18O/c1-5-8(3)9(4,6-2)7-10/h7-8H,5-6H2,1-4H3

InChI Key

VJPXUBXJCKNRFE-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(C)(CC)C=O

Origin of Product

United States

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